(1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)

Descripción general

Descripción

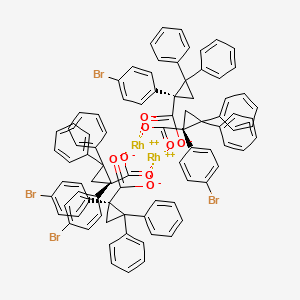

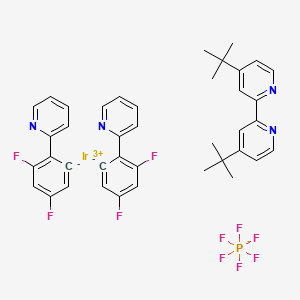

(1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) is a complex organometallic compound with a wide range of uses in the scientific and industrial fields. It has been used in various applications such as catalysis, drug delivery, and material science. This compound is composed of a rhodium metal center, a bromophenyl ring, and a diphenylcyclopropane-1-carboxylate ligand. The combination of these components gives it unique properties that make it useful in many fields.

Aplicaciones Científicas De Investigación

(1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) has been used in a variety of scientific and industrial applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the synthesis of coordination complexes, and as a reagent in the synthesis of organometallic compounds. Additionally, the compound has been used in the development of drug delivery systems, materials science, and nanotechnology.

Mecanismo De Acción

The mechanism of action of (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) is not fully understood. However, it is believed that the rhodium metal center and the bromophenyl ring interact with the diphenylcyclopropane-1-carboxylate ligand to form a complex that is capable of catalyzing various organic reactions. Additionally, the rhodium metal center is believed to be responsible for the coordination of the ligand and the bromophenyl ring, which is necessary for the catalytic activity of the compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) are not fully understood. However, the compound has been shown to possess antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis in certain cancer cells. Additionally, the compound has been shown to be non-toxic to humans and animals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) in laboratory experiments include its high catalytic activity, its low toxicity, and its ability to induce apoptosis in certain cancer cells. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its cost, as it is relatively expensive compared to other organometallic compounds.

Direcciones Futuras

The potential future directions for (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) include further research into its mechanism of action, its potential applications in drug delivery systems, and its potential applications in materials science and nanotechnology. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic uses for the compound. Finally, further research into its synthesis method could lead to the development of more cost-effective methods for producing the compound.

Métodos De Síntesis

The synthesis of (1S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) is a multi-step process that involves the reaction of the bromophenyl ring and the diphenylcyclopropane-1-carboxylate ligand with a rhodium salt. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures between 0 and 100°C. The reaction typically produces a white powder that is soluble in organic solvents.

Propiedades

IUPAC Name |

(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/q;;;;2*+2/p-4/t4*22-;;/m1111../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKMNKVXIVVWIG-MSZWWGBCSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H64Br4O8Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1774.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) | |

CAS RN |

1345974-63-1 | |

| Record name | Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2459589.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2459597.png)

![1-allyl-4-(1-(2-hydroxy-3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459603.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2459604.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2459606.png)

![N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2459607.png)

![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2459612.png)